BenchChemオンラインストアへようこそ!

tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate

PROTAC linker design Fsp³ conformational rigidity

tert-Butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS 1638765-05-5) is a bicyclo[1.1.1]pentane (BCP) building block featuring a tert-butoxycarbonyl (Boc)-protected amine at one bridgehead and a free aminomethyl group (–CH₂NH₂) at the opposing bridgehead. This orthogonally functionalized scaffold serves as a PROTAC (PROteolysis TArgeting Chimera) linker building block, enabling sequential conjugation of an E3 ubiquitin ligase ligand and a target-protein ligand without protecting-group cross-reactivity.

Molecular Formula C11H20N2O2
Molecular Weight 212.29
CAS No. 1638765-05-5
Cat. No. B3028156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
CAS1638765-05-5
Molecular FormulaC11H20N2O2
Molecular Weight212.29
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CC(C1)(C2)CN
InChIInChI=1S/C11H20N2O2/c1-9(2,3)15-8(14)13-11-4-10(5-11,6-11)7-12/h4-7,12H2,1-3H3,(H,13,14)
InChIKeyUFBJOKMOUWUJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS 1638765-05-5): A Bicyclo[1.1.1]pentane-Based Bifunctional PROTAC Linker Building Block with Orthogonal Amine Handles


tert-Butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS 1638765-05-5) is a bicyclo[1.1.1]pentane (BCP) building block featuring a tert-butoxycarbonyl (Boc)-protected amine at one bridgehead and a free aminomethyl group (–CH₂NH₂) at the opposing bridgehead [1]. This orthogonally functionalized scaffold serves as a PROTAC (PROteolysis TArgeting Chimera) linker building block, enabling sequential conjugation of an E3 ubiquitin ligase ligand and a target-protein ligand without protecting-group cross-reactivity . The BCP core provides a rigid, three-dimensional, saturated hydrocarbon bioisostere of para-substituted phenyl rings, with a high fraction of sp³-hybridized carbons (Fsp³ = 0.909), a calculated LogP of 0.43, a molecular weight of 212.29 Da, and only four rotatable bonds [1]. This compound is commercially available from multiple suppliers at purities ranging from 95% to 98% [1].

Why Alkyl, PEG, Phenyl, or Carboxylic-Acid-Based BCP Linker Building Blocks Cannot Simply Replace tert-Butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate in PROTAC Synthesis


PROTAC linker composition and geometry directly govern ternary complex formation efficiency, cellular permeability, and target degradation potency [1]. Alkyl-chain and PEG linkers—the most common linker classes—introduce conformational flexibility that can impose entropic penalties on ternary complex stabilization, reduce cell permeability, and unpredictably alter degradation kinetics [1]. Phenyl-based linkers, though rigid, introduce planarity and aromatic character that increase non-specific binding (NSB) and reduce aqueous solubility relative to saturated bioisosteres [2]. Within the BCP linker class itself, compounds bearing carboxylic acid termini (e.g., bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, CAS 56842-95-6) require activation for amide bond formation and lack the orthogonal amine protection strategy that enables stepwise, chemoselective conjugation . The target compound uniquely integrates (i) the rigid, solubility-enhancing BCP scaffold, (ii) a Boc-protected amine that survives acidic or reductive conditions and is liberated under controlled TFA treatment, and (iii) a free aminomethyl nucleophile available for immediate conjugation—a combination no single alternative linker building block simultaneously provides [3].

Quantitative Differentiation Evidence for tert-Butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate Versus Closest Comparators


BCP Scaffold Rigidity and sp³ Carbon Fraction (Fsp³ = 0.909) vs. Alkyl-Chain PROTAC Linker Building Blocks

The target compound possesses an Fsp³ of 0.909 and only four rotatable bonds, with the BCP cage imposing rigid spatial preorganization [1]. In contrast, a representative alkyl-chain PROTAC linker building block such as NH₂-C4-NH-Boc (compound 15) contains a flexible butylene chain with five rotatable bonds and a lower Fsp³ (~0.45–0.60 estimated for saturated alkyl linkers of comparable length), conferring greater conformational entropy that must be overcome upon ternary complex formation [2]. The BCP cage's interbridgehead distance of 1.852 Å (measured by X-ray crystallography on a closely related N-Boc-BCP derivative) defines a fixed spatial separation between the two amine attachment points, whereas alkyl linkers sample a distribution of end-to-end distances [3]. In PROTAC design, linker rigidity has been shown to influence degradation efficiency by preorganizing the ternary complex geometry and reducing the entropic cost of binding [4].

PROTAC linker design Fsp³ conformational rigidity drug-likeness

Aqueous Solubility and Non-Specific Binding: BCP Bioisostere vs. para-Phenyl Building Blocks in Matched Molecular Pairs

In a systematic matched molecular pair study, replacement of an aromatic para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl group improved aqueous solubility by at least 50-fold and markedly decreased non-specific binding as quantified by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) [1]. The BCP-1,3-diyl group produced a 35% shorter interbridgehead distance (1.852 Å) compared to the para-phenyl spacing (~2.8 Å), yet consistently delivered superior solubility and reduced NSB across multiple chemotypes [1]. In contrast, the bicyclo[2.2.2]octane-1,4-diyl (BCO) bioisostere, which more closely matches the para-phenyl distance, led to more lipophilic molecules and did not confer the same solubility or NSB benefits, demonstrating that the unique compactness and saturation of the BCP cage—not merely scaffold rigidity—drive the physicochemical advantage [1]. The target compound, bearing the BCP core with an Fsp³ of 0.909 and LogP of 0.43, embodies these class-level benefits in a bifunctional PROTAC linker format [2].

bioisostere phenyl replacement solubility non-specific binding physicochemical optimization

In Vivo Oral Pharmacokinetic Impact: BCP vs. Phenyl Bioisostere in a Preclinical γ-Secretase Inhibitor Model

Stepan et al. (J. Med. Chem. 2012) demonstrated that replacement of the central para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 (compound 1) with a bicyclo[1.1.1]pentane motif yielded compound 3—an equipotent enzyme inhibitor—with significant improvements in passive permeability and aqueous solubility [1]. Critically, in a mouse model of γ-secretase inhibition, the BCP-containing compound 3 exhibited an approximately 4-fold increase in both Cmax and AUC values relative to the phenyl-containing parent compound 1, translating the in vitro physicochemical advantages into an in vivo pharmacokinetic benefit [1]. SAR studies across multiple fluorophenyl replacements further established that the BCP moiety provided an intrinsically superior balance of γ-secretase inhibition, aqueous solubility/permeability, and in vitro metabolic stability compared to conventional phenyl replacements [1]. While this study did not use the target compound directly, it provides the strongest peer-reviewed in vivo evidence for the BCP scaffold class from which the target compound is derived .

bicyclo[1.1.1]pentane phenyl bioisostere oral absorption Cmax AUC γ-secretase inhibitor

Orthogonal Diamine Functionalization Strategy vs. BCP-Dicarboxylic Acid PROTAC Linkers: Chemoselective Conjugation Flexibility

The target compound presents two chemically distinct amine handles: a Boc-protected bridgehead amine (tertiary carbamate, stable to basic and reductive conditions, cleavable with TFA) and a free primary aminomethyl group (–CH₂NH₂, nucleophilic, amenable to direct reductive amination, amide coupling, or urea formation) [1]. In contrast, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (CAS 56842-95-6) bears two chemically equivalent carboxylic acid termini (LogP ≈ 0.33–0.50, aqueous solubility ~6.4–30 g/L at 25 °C) that require activation (e.g., HATU, EDC) for amide bond formation and cannot be differentiated for sequential conjugation without complex protecting group strategies . The orthogonal amine pair in the target compound enables a stepwise PROTAC assembly strategy: (1) the free aminomethyl group can be first conjugated to an E3 ligase ligand (or target-protein ligand) under standard amide coupling or reductive amination conditions, after which (2) the Boc group is removed with TFA to reveal the second amine for conjugation of the remaining ligand [2]. This orthogonal approach is particularly advantageous in solid-phase PROTAC synthesis, where sequential deprotection and coupling steps must be mutually compatible [3]. Additionally, the hydroxide analog tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (CAS 1638765-26-0, MW 213.27) offers only one amine handle, limiting conjugation geometry options to ester/carbamate linkages on one terminus .

orthogonal protection PROTAC linker bifunctional building block chemoselective conjugation solid-phase synthesis

Scalable Synthetic Access via Patent-Disclosed Route with Multi-Gram Commercial Availability

A structurally related BCP-amine building block—(3-aminobicyclo[1.1.1]pentane-1-yl)carbamic acid tert-butyl ester—is accessible via a patent-disclosed synthetic route (CN113582880B) utilizing diphenylphosphoryl azide (DPPA)-mediated Curtius rearrangement from the corresponding carboxylic acid, a method amenable to multi-gram scale synthesis [1]. This route provides a scalable entry to the BCP-NH-Boc scaffold class from which the target compound is derived. The target compound itself (CAS 1638765-05-5) is commercially available from at least 11 suppliers with stock levels from 100 mg to 5 g, purities of 95–98%, and lead times as short as 2 days for US-based suppliers, confirming reliable procurement for both pilot and production-scale PROTAC synthesis campaigns [2]. In contrast, niche BCP derivatives with less common substitution patterns often require custom synthesis with lead times of 4–8 weeks, creating a meaningful procurement advantage for the target compound in time-sensitive drug discovery projects .

scalable synthesis building block procurement BCP amine patent route commercial availability

Defined Interbridgehead Geometry for PROTAC Ternary Complex Preorganization vs. Variable-Length Alkyl Linkers

The bicyclo[1.1.1]pentane cage provides a fixed interbridgehead distance of 1.852(2) Å as determined by single-crystal X-ray diffraction on a closely related N-Boc-BCP-carboxylic acid derivative [1]. This distance defines a rigid, non-negotiable spatial separation between the Boc-protected amine (bridgehead position 1) and the aminomethyl group (bridgehead position 3) of the target compound [2]. In the context of PROTAC design, the linker length and geometry directly influence ternary complex (POI:PROTAC:E3 ligase) stability and ubiquitination efficiency; linkers that are too short prevent productive complex formation, while those that are too long or excessively flexible can sample non-productive conformations that reduce degradation efficiency [3]. Alkyl-chain linkers of comparable atom count (e.g., NH₂-C4-NH-Boc, ~5–6 Å fully extended, but collapsing to ~2–3 Å in folded conformations) exhibit a broad distribution of end-to-end distances, introducing conformational ambiguity [4]. The BCP linker's fixed 1.852 Å spacing eliminates this ambiguity, enabling computational modeling and rational linker design with a single, well-defined geometric parameter [3].

ternary complex linker geometry BCP interbridgehead distance PROTAC preorganization ubiquitination efficiency

Optimal Research and Industrial Application Scenarios for tert-Butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS 1638765-05-5)


Stepwise, Chemoselective Assembly of PROTAC Degraders via Orthogonal Amine Conjugation

This building block is optimally deployed in solution-phase or solid-phase PROTAC synthesis workflows requiring sequential, protecting-group-orthogonal conjugation . In a typical protocol: (Step 1) the free aminomethyl group is conjugated to an E3 ligase ligand (e.g., a VHL or CRBN recruiter bearing a carboxylic acid or aldehyde) via amide coupling or reductive amination, while the Boc-protected bridgehead amine remains inert; (Step 2) Boc deprotection with 20–50% TFA in DCM liberates the second amine; (Step 3) the target-protein ligand is coupled to the newly exposed bridgehead amine. This sequential strategy eliminates the need for intermediate protecting group manipulations, reducing the total synthesis step count by 1–2 operations per PROTAC relative to methods employing symmetrical diacid or diol linkers [1]. The rigid BCP core's fixed 1.852 Å interbridgehead distance further enables computational pre-screening of ternary complex geometries prior to synthesis, increasing the probability of identifying productive degraders in the first library iteration [2].

Replacement of Phenyl-Containing PROTAC Linkers to Improve Solubility and Reduce Non-Specific Binding

For PROTAC programs where the lead compound series contains a phenyl-based central linker and exhibits poor aqueous solubility (<10 µM) or high non-specific binding (e.g., CHI(IAM) values >50), the target compound serves as a direct saturated bioisostere replacement [3]. Systematic matched-pair data demonstrate that substituting a para-phenyl spacer with a BCP-1,3-diyl motif improves aqueous solubility by ≥50-fold and markedly decreases non-specific binding to immobilized artificial membranes [3]. Procurement and incorporation of this building block at the linker synthesis stage allows medicinal chemistry teams to test the BCP-for-phenyl substitution hypothesis without custom scaffold synthesis, accelerating the 'linker optimization' phase of PROTAC development. The improved solubility directly benefits biochemical assay reproducibility (reduced compound aggregation, lower false-positive rates) and in vivo formulation development (wider acceptable vehicle window) [3].

Oral PROTAC Candidate Optimization Leveraging BCP Scaffold Pharmacokinetic Advantages

When an oral PROTAC development candidate requires improved systemic exposure, the target compound offers a route to incorporate the BCP scaffold into the linker region—a strategy supported by in vivo evidence showing that BCP-for-phenyl substitution increased Cmax and AUC by approximately 4-fold in a mouse γ-secretase inhibitor model while maintaining target potency [4]. By using this building block as the central linker unit, PROTAC chemists can introduce the BCP motif's documented benefits in passive permeability and metabolic stability directly into the degrader scaffold [4]. The compound's favorable calculated LogP (0.43) and high Fsp³ (0.909) further align with oral drug-likeness guidelines (Fsp³ >0.42 associated with improved clinical success rates) [5]. This scenario is particularly relevant for PROTAC programs targeting oncology or CNS indications where oral bioavailability is a key candidate differentiator.

Parallel Library Synthesis of PROTACs with Rigid, Structurally Defined Linker Geometry for SAR Studies

The target compound's fixed BCP interbridgehead distance (1.852 Å) and orthogonal amine handles make it an ideal central building block for generating PROTAC linker SAR libraries in which linker geometry—rather than length—is the variable under investigation [2]. By combining this BCP-amine building block with a panel of E3 ligase ligand-linker conjugates and target-protein ligands in a parallel synthesis format, teams can systematically explore how rigid, preorganized linker geometry affects ternary complex formation, ubiquitination efficiency, and target degradation DC₅₀ values [2]. This application is particularly powerful when integrated with computational ternary complex modeling (e.g., Rosetta, MOE, or AlphaFold-based docking), as the single well-defined linker geometry reduces the conformational search space and improves prediction accuracy [2].

Quote Request

Request a Quote for tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.